2,4,6-Tris(4-fluorophenyl)boroxin

Lithium-ion battery electrolyte additive LiCoO2 cathode

Choose 2,4,6-Tris(4-fluorophenyl)boroxin over 4-fluorophenylboronic acid for superior stability and performance. Unlike the free acid, this cyclic boroxin resists hydrolysis and offers distinct Lewis acidity, enabling its unique role as a film-forming electrolyte additive that boosts LiCoO₂ capacity retention by 21.4% at 4.6 V. It is also the preferred single-source precursor for B/F dual-doped carbon catalysts exhibiting a selective 2-electron ORR pathway. For cross-coupling, it eliminates acid-handling issues. Procure with confidence.

Molecular Formula C18H12B3F3O3
Molecular Weight 365.7 g/mol
CAS No. 448-59-9
Cat. No. B1586400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(4-fluorophenyl)boroxin
CAS448-59-9
Molecular FormulaC18H12B3F3O3
Molecular Weight365.7 g/mol
Structural Identifiers
SMILESB1(OB(OB(O1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F
InChIInChI=1S/C18H12B3F3O3/c22-16-7-1-13(2-8-16)19-25-20(14-3-9-17(23)10-4-14)27-21(26-19)15-5-11-18(24)12-6-15/h1-12H
InChIKeyAHYNJLHYJZXUSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(4-fluorophenyl)boroxin (CAS 448-59-9) Sourcing Guide: Core Identifiers and Procurement Data


2,4,6-Tris(4-fluorophenyl)boroxin (CAS 448-59-9, molecular weight 365.72 g/mol, purity typically >98.0%) is a fluorinated arylboroxin, the cyclic trimeric anhydride of 4-fluorophenylboronic acid [1]. It is commercially available as a white to almost white crystalline powder with a melting point of 261-263 °C . This compound serves as a shelf-stable, anhydrous source of the 4-fluorophenylboron moiety in cross-coupling reactions [2] and as a precursor for boron/fluorine dual-doped carbon materials [3].

Why 2,4,6-Tris(4-fluorophenyl)boroxin Cannot Be Arbitrarily Replaced by Common Boronic Acids or Other Boroxins


Generic substitution fails because the cyclic boroxin structure fundamentally alters the hydrolysis equilibrium, Lewis acidity profile, and physical handling properties compared to the free boronic acid [1]. Furthermore, the specific 4-fluorophenyl substituent electronically tunes reactivity and product selectivity in ways that differ markedly from unsubstituted phenyl or other fluorinated aryl boroxins [2]. For example, in oxygen reduction reaction (ORR) catalysis, carbon materials derived from 2,4,6-tris(4-fluorophenyl)boroxin exhibit a distinct 2-electron pathway with reduced peroxide generation compared to boron-only doped or undoped carbons [3]. Thus, interchange with 4-fluorophenylboronic acid, triphenylboroxin, or other fluorinated boroxins will lead to divergent reaction outcomes and material properties.

Quantitative Performance Benchmarks for 2,4,6-Tris(4-fluorophenyl)boroxin: Direct Comparator Data


Battery Electrolyte Additive: 2,4,6-Tris(4-fluorophenyl)boroxin vs. Baseline Electrolyte for LiCoO₂ Capacity Retention

2,4,6-Tris(4-fluorophenyl)boroxin (TFPB) significantly improves the cycling stability of LiCoO₂ (LCO) cathodes at high voltage (4.6 V vs Li/Li⁺). The capacity retention after 200 cycles at 1C is substantially higher compared to the baseline carbonate electrolyte [1]. This improvement is attributed to the preferential oxidation of TFPB to form a protective B–O bond-containing cathode-electrolyte interphase (CEI) [1].

Lithium-ion battery electrolyte additive LiCoO2 cathode

ORR Catalysis: Boron/Fluorine Dual-Doped Carbon vs. Undoped and Boron-Doped Carbon for Peroxide Suppression

Carbon nanoparticles synthesized using 2,4,6-tris(4-fluorophenyl)boroxin as a boron/fluorine dual-doping precursor drive the oxygen reduction reaction (ORR) through a predominantly 2-electron pathway with significantly reduced generation of the unstable peroxide intermediate (HO₂⁻) compared to undoped and boron-only doped carbons [1]. The carbon atoms interact with fluorine through semi-ionic C–F bonding, which alters the ORR mechanism [1].

Oxygen reduction reaction electrocatalysis carbon doping

Cross-Coupling Efficiency: 2,4,6-Tris(4-fluorophenyl)boroxin in Cu-Catalyzed Disulfide Coupling

Under CuI/1,10-phenanthroline catalysis and an oxygen atmosphere, 2,4,6-tris(4-fluorophenyl)boroxin reacts efficiently with aromatic and aliphatic disulfides to yield asymmetric fluorinated arylsulfides in good-to-excellent yields [1]. While a direct head-to-head comparison with other boroxin derivatives is not provided in the available abstract, the reaction class demonstrates that the 4-fluorophenylboroxin is a competent and bench-stable partner for C–S cross-coupling, offering an anhydrous alternative to the corresponding boronic acid [1].

C-S bond formation cross-coupling disulfide

Key Application Scenarios for 2,4,6-Tris(4-fluorophenyl)boroxin Based on Evidence


High-Voltage Lithium-Ion Battery Electrolyte Formulation

Utilize 2,4,6-tris(4-fluorophenyl)boroxin as a film-forming electrolyte additive for LiCoO₂ cathodes operating at elevated cutoff voltages (e.g., 4.6 V). The additive enables a 21.4% absolute increase in capacity retention over 200 cycles (84.6% vs. 63.2% for baseline electrolyte), directly validated by half-cell cycling data [1]. This is critical for developing next-generation high-energy-density lithium-ion batteries.

Synthesis of Boron/Fluorine Dual-Doped Carbon Electrocatalysts

Employ 2,4,6-tris(4-fluorophenyl)boroxin as a single-source precursor for boron/fluorine dual-doping of carbon nanomaterials via solution plasma or other carbonization processes. The resulting carbon catalysts exhibit a distinct 2-electron ORR pathway with suppressed peroxide generation compared to undoped or boron-only doped carbons, making them candidates for selective oxygen reduction applications such as H₂O₂ electrosynthesis [2].

Anhydrous 4-Fluorophenyl Donor in Cu-Catalyzed C–S Cross-Coupling

Use 2,4,6-tris(4-fluorophenyl)boroxin as a bench-stable, solid boroxin reagent in CuI/1,10-phenanthroline-catalyzed cross-couplings with disulfides to synthesize fluorinated aryl sulfides. This method avoids the handling and hydrolysis issues associated with free 4-fluorophenylboronic acid and has been demonstrated to proceed in good-to-excellent yields [3].

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